molecular formula C19H16N6O2 B2609569 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide CAS No. 891114-73-1

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide

Cat. No.: B2609569
CAS No.: 891114-73-1
M. Wt: 360.377
InChI Key: PPDZPECEHRJSLU-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide is a synthetic organic compound belonging to the class of triazolo-pyridazine derivatives. These compounds have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications, particularly as inhibitors of specific enzymes involved in cancer progression .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with cell division proteins such as ZipA in organisms like Escherichia coli and Shigella flexneri .

Molecular Mechanism

The molecular mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide is not well defined. It is suggested that it may interact with cell division proteins such as ZipA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide typically involves the following steps :

    Formation of the Triazolo-Pyridazine Core: The triazolo-pyridazine core is synthesized by reacting hydrazine derivatives with appropriate diketones under reflux conditions in ethanol.

    Substitution Reaction: The synthesized triazolo-pyridazine core is then subjected to a substitution reaction with 3-bromophenyl derivatives to introduce the phenyl group.

    Coupling with Nicotinic Acid Derivative: The final step involves coupling the substituted triazolo-pyridazine with 2-ethoxynicotinic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide stands out due to its dual inhibitory activity against both c-Met and Pim-1 kinases, making it a potent candidate for cancer therapy. Its unique structure allows for specific interactions with the ATP-binding sites of these kinases, resulting in higher efficacy compared to other similar compounds .

Properties

IUPAC Name

2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-2-27-19-15(7-4-10-20-19)18(26)22-14-6-3-5-13(11-14)16-8-9-17-23-21-12-25(17)24-16/h3-12H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDZPECEHRJSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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